Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Chiral purity Stereochemistry Quality control

Reproducible Boc/Bzl SPPS demands enantiopure β-amino acids-racemic or (R)-configured material produces diastereomeric peptides requiring costly HPLC separation. Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid (CAS 479064-90-9) delivers defined (S)-stereochemistry confirmed by optical rotation ([α]D25 = -50.5° ± 2°), enabling predictable peptide folding and reliable SAR data. • ≥98% HPLC purity; white powder; compatible with HBTU/DIC coupling • Store at 0-8°C; ships ambient; non-hazardous • Bulk gram quantities available from stock

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 479064-90-9
Cat. No. B112668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid
CAS479064-90-9
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyZPXVKCUGZBGIBW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid (CAS 479064-90-9) – Chiral β-Amino Acid Building Block


Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid (CAS 479064-90-9) is a protected, non-proteinogenic β-amino acid derivative of L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function and a 4-chlorophenyl substituent at the β-carbon . It is a chiral compound with the (S)-configuration, a molecular formula of C14H18ClNO4, and a molecular weight of 299.75 g/mol [1]. It is primarily employed as a chiral building block in solid-phase peptide synthesis (SPPS) and the preparation of peptidomimetics and pharmaceutical intermediates .

Chiral Identity
(S)-enantiomer for stereocontrolled peptide assembly
Protection Strategy
Boc group compatible with acid-labile Boc/Bzl SPPS protocols
Primary Use
β-amino acid building block for peptidomimetic and peptide research

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid (479064-90-9): Stereochemical Integrity and Protection Strategy Dictate Suitability for Peptide Synthesis


Generic substitution of this chiral β-amino acid is precluded by two critical factors: (1) stereochemical identity at the β-carbon and (2) protection group chemistry. The (S)-configuration determines the three-dimensional orientation of the chlorophenyl moiety within a peptide chain, directly impacting binding affinity and biological activity of the final construct [1]. Use of the (R)-enantiomer (CAS 479064-93-2) or the racemic mixture (CAS 19947-39-8) would yield a diastereomeric or racemic product with potentially divergent pharmacological properties. Furthermore, the Boc group confers acid-labile protection essential for standard Boc/Bzl SPPS protocols; interchange with Fmoc-protected analogs (e.g., Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid) would necessitate a shift to orthogonal Fmoc/tBu chemistry, altering synthesis workflow and deprotection conditions [2]. Substitution with the unprotected amino acid (CAS 131690-61-4) would render the amine susceptible to premature coupling and side reactions. Therefore, precise selection of this specific CAS registry number is mandatory for reproducible, stereocontrolled peptide assembly.

Stereochemistry
The (R)-enantiomer or racemate would introduce a diastereomeric mixture, altering peptide 3D structure and biological readouts.
Protection Group
Fmoc-protected analogs require orthogonal Fmoc/tBu chemistry; the Boc group may not be directly substituted without workflow change.
Unprotected Amine
The unprotected amino acid (CAS 131690-61-4) risks premature coupling and side reactions, compromising synthetic fidelity.

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid (479064-90-9): Quantitative Differentiation Evidence


Enantiomeric Identity Verification via Optical Rotation: S-Enantiomer vs. R-Enantiomer

The (S)-enantiomer is definitively distinguished from its (R)-counterpart by its specific optical rotation value. The target compound exhibits [α]D25 = -50.5° ± 2° (c=1, MeOH) . In contrast, the (R)-enantiomer (CAS 479064-93-2) displays [α]D25 = +49° ± 2° (c=1, MeOH) . This near-equal magnitude with opposite sign confirms the availability of both pure enantiomers and provides a quantitative, orthogonal method for verifying stereochemical identity upon receipt.

Optical Rotation
Head-to-head
Target: [α]D25 = -50.5° ± 2° (c=1, MeOH)
R-enantiomer: +49° ± 2°
Supports enantiomer identity verification
Quantitative check upon receipt
Chiral purity Stereochemistry Quality control

Comparative Purity Specifications: Target Compound vs. (R)-Enantiomer

The target (S)-enantiomer is routinely supplied with a purity specification of ≥ 98% (HPLC) . Notably, the (R)-enantiomer from the same manufacturer is offered at a higher nominal purity of ≥ 99% (HPLC) . This difference may reflect synthetic route efficiency or market demand and should be considered when selecting between enantiomers for applications requiring exceptionally high purity.

HPLC Purity
Head-to-head
≥ 98% (HPLC)
Purity specification for synthesis
R-enantiomer offered at ≥ 99% (HPLC)
HPLC purity Batch consistency Quality assurance

Thermal Stability Indicator: Melting Point Comparison to Unprotected Amino Acid

The Boc-protected (S)-enantiomer exhibits a melting point of 135–137°C . In contrast, the unprotected racemic 3-amino-3-(4-chlorophenyl)propionic acid (CAS 19947-39-8) decomposes at approximately 223°C (dec.) . The lower melting point of the Boc-protected form is consistent with reduced intermolecular hydrogen bonding due to protection of the amine group, which also correlates with improved solubility in organic solvents suitable for peptide synthesis [1].

Melting Point
Context-dependent
135–137°C
Confirms intact Boc protection; suitable for solution-phase work
Unprotected racemate decomposes at 223°C
Thermal analysis Storage Handling

Boc- vs. Fmoc-Protection Strategy: Compatibility with SPPS Protocols

This compound employs the acid-labile Boc protecting group, which is cleaved using trifluoroacetic acid (TFA). This is orthogonal to the base-labile Fmoc group used in Fmoc/tBu SPPS. While Fmoc-protected β-amino acids (e.g., Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid) are compatible with Fmoc strategies, the Boc group enables integration into Boc/Bzl SPPS protocols, which are preferred for certain sequences prone to aggregation or base-mediated side reactions [1]. Quantitative deprotection kinetics for Boc groups in β-amino acids are well-established (t1/2 < 2 min in 50% TFA/DCM) [2], whereas Fmoc deprotection requires 20% piperidine/DMF with t1/2 ≈ 6–10 min [3].

Deprotection Kinetics
Class-level
Boc: TFA, t1/2
Boc/Bzl SPPS protocol context
Fmoc requires piperidine, t1/2 ≈ 6–10 min
Bioactivity Data
Data to verify
No direct comparative studies found
Internal screening or vendor notes recommended
Selection guided by stereochemistry, not potency advantage
Solid-phase peptide synthesis Protecting group strategy Orthogonal chemistry

Limited Evidence of Direct Comparative Bioactivity or Synthetic Efficiency

Despite the compound‘s widespread commercial availability as a chiral building block, no primary research articles or patents were identified that provide direct, quantitative head-to-head comparisons of this specific (S)-enantiomer against its (R)-enantiomer, racemate, or other β-amino acid derivatives in terms of biological activity (e.g., IC50, Ki), pharmacokinetic parameters, or synthetic coupling efficiency (e.g., yield, racemization rate). The differentiation evidence presented above relies primarily on physicochemical properties and class-level inferences regarding peptide synthesis applications [1]. This represents a significant evidence gap; procurement decisions based on performance metrics beyond stereochemical identity must rely on internal screening data or vendor application notes.

Bioactivity Data
Data to verify
No direct comparative studies found
Internal screening or vendor notes recommended
Selection guided by stereochemistry, not potency advantage
Data gap Research need

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid (479064-90-9): Validated Application Scenarios


Stereodefined Incorporation into Peptide Therapeutics via Boc/Bzl SPPS

The compound serves as a chiral β-amino acid building block in Boc/Bzl solid-phase peptide synthesis. Its defined (S)-configuration at the β-carbon ensures predictable three-dimensional structure in the final peptide, which is critical for receptor binding and biological activity [1]. The Boc group enables stepwise acid-labile deprotection and final cleavage with HF, a standard protocol for peptides that are unstable to basic conditions. Procurement of this specific CAS number ensures the correct stereoisomer is integrated, avoiding diastereomeric mixtures that would compromise biological assays and require costly purification .

Synthesis of β-Peptide Foldamers and Peptidomimetics

β-Amino acids are known to induce stable helical secondary structures in β-peptides, which are resistant to proteolytic degradation [1]. The 4-chlorophenyl substituent on the (S)-configured β-amino acid can be exploited to probe hydrophobic pocket interactions or introduce a heavy atom for X-ray crystallography. The compound's compatibility with standard coupling reagents (e.g., HBTU, DIC) and its solubility in DMF or DCM facilitate its incorporation into designed foldamer sequences for structure-activity relationship studies.

Intermediate for Chlorophenyl-Containing Pharmaceutical Agents

The 4-chlorophenyl moiety is a common pharmacophore in numerous drug classes (e.g., antipsychotics, antifungals). This Boc-protected β-amino acid provides a protected, enantiopure handle for introducing a β-arylalanine residue into drug candidates [1]. Although specific data linking this compound to a marketed drug are not publicly available in the curated sources, its structural features align with intermediates used in the synthesis of renin inhibitors and neuropeptide modulators . Its availability in research quantities supports early-stage medicinal chemistry exploration.

Quality Control and Chiral Purity Verification

The well-defined optical rotation ([α]D25 = -50.5° ± 2°) provides a rapid, quantitative method for confirming the identity and stereochemical integrity of the received material [1]. This is essential for GLP-compliant research and for ensuring batch-to-batch consistency in peptide production. The availability of the (R)-enantiomer with opposite rotation ([α]D25 = +49° ± 2°) allows for direct comparative analysis, enabling researchers to verify that the correct enantiomer has been shipped and to detect potential racemization during storage .

Application
Selection Property
Validation Focus
Boc/Bzl SPPS of β-peptides
S-enantiomer, Boc protection
Diastereomeric purity and coupling efficiency
β-peptide foldamer design
Chiral β-amino acid with 4-chlorophenyl
Secondary structure and proteolytic stability
Medicinal chemistry intermediate research
Enantiopure 4-chlorophenyl handle
Stereochemical integrity in synthesis
Chiral identity QC
Specific optical rotation specification
Enantiomeric excess and batch consistency

Technical Documentation Hub

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